molecular formula C8H7N3O B1377009 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone CAS No. 1386462-21-0

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

Cat. No.: B1377009
CAS No.: 1386462-21-0
M. Wt: 161.16 g/mol
InChI Key: NEKLCULYKNDYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKLCULYKNDYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856644
Record name 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386462-21-0
Record name 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preliminary Biological Screening of Novel Pyrazolo[4,3-c]pyridine Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary biological screening of novel pyrazolo[4,3-c]pyridine compounds, a promising heterocyclic scaffold in modern drug discovery. The structural similarity of the pyrazolo[4,3-c]pyridine core to purine bases makes it a privileged structure, suggesting a wide range of potential interactions with biological targets.[1] Indeed, this class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the scientific rationale behind the experimental choices, ensuring a robust and logical screening cascade. Each experimental section is designed to be a self-validating system, providing clear, actionable data to guide further research and development.

Section 1: The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Heterocycle

The pyrazolo[4,3-c]pyridine nucleus is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to potentially interact with a multitude of biological targets, acting as an antagonist or modulator in various cellular processes. This inherent bioisosterism is a key driver for the diverse biological activities observed in this compound class.

The initial synthesis of a library of novel pyrazolo[4,3-c]pyridine derivatives is the starting point for any screening campaign. Various synthetic routes have been established to generate diverse substitutions around the core scaffold, allowing for the exploration of structure-activity relationships (SAR).

Section 2: In Vitro Anticancer Screening: Identifying Cytotoxic Potential

The anticancer potential of pyrazolo[4,3-c]pyridine derivatives has been widely reported, with compounds from this class shown to inhibit various cancer-related targets, including cyclin-dependent kinases (CDKs), tubulin polymerization, and topoisomerase II.[5] A primary screening cascade for anticancer activity begins with an assessment of general cytotoxicity against a panel of cancer cell lines.

Rationale for Initial Cytotoxicity Screening

The initial goal is to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that is well-suited for high-throughput screening. It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria.[2]

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Compound & Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesized Pyrazolo[4,3-c]pyridine Library Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Treat Treat Cells with Compounds Serial->Treat Cells Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Viability Calculate Cell Viability (%) Read->Viability IC50 Determine IC50 Values Viability->IC50 Hit_ID Hit Identification IC50->Hit_ID

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a standard guideline and should be optimized for specific cell lines and laboratory conditions.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous color.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Compounds with low IC₅₀ values are considered potent cytotoxic agents and are prioritized for further investigation.

Table 1: Hypothetical Cytotoxicity Data for Novel Pyrazolo[4,3-c]pyridine Compounds

Compound IDCancer Cell LineIC₅₀ (µM)
PY-001MCF-7 (Breast)5.2
PY-002A549 (Lung)12.8
PY-003HCT116 (Colon)2.1
DoxorubicinMCF-7 (Breast)0.8

Section 3: Antimicrobial Screening: Uncovering Antibacterial and Antifungal Activity

The pyrazole scaffold is a component of several clinically used antimicrobial agents.[6] Therefore, screening novel pyrazolo[4,3-c]pyridine compounds for antimicrobial activity is a logical step. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[7]

Rationale for Broth Microdilution Assay

This method is advantageous as it is quantitative, reproducible, and can be adapted for high-throughput screening. It allows for the simultaneous testing of multiple compounds against a panel of microorganisms in a 96-well format. The determination of the MIC provides a standardized measure of a compound's potency.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Pyrazolo[4,3-c]pyridine Compounds Stock Prepare Stock Solutions Compound->Stock Serial Serial Dilutions in 96-well Plate Stock->Serial Inoculate Inoculate Wells with Microbial Suspension Serial->Inoculate Microbes Culture Bacterial & Fungal Strains Inoculum Prepare Standardized Inoculum Microbes->Inoculum Inoculum->Inoculate Incubate Incubate (e.g., 24-48 hours) Inoculate->Incubate Read Visually or Spectrophotometrically Assess Growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC Hit_ID Hit Identification MIC->Hit_ID

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and should be adapted for the specific microorganisms being tested.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From an overnight culture of the test microorganism on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions, bringing the final volume to 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Analysis and Interpretation

The MIC value is a direct measure of the antimicrobial potency of a compound. Compounds with low MIC values are considered promising antimicrobial agents.

Table 2: Hypothetical Antimicrobial Activity of Novel Pyrazolo[4,3-c]pyridine Compounds

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
PY-0018>6416
PY-00232>6464
PY-0034168
Ciprofloxacin0.50.25NA
FluconazoleNANA2

Section 4: Anti-inflammatory Screening: Assessing Modulation of Inflammatory Pathways

The pyrazole moiety is present in several well-known anti-inflammatory drugs, such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[7] Pyrazolo[4,3-c]pyridine derivatives have also been shown to possess anti-inflammatory properties, in part through the inhibition of nitric oxide (NO) production.[8] A primary screen for anti-inflammatory activity can therefore focus on these two key mediators.

Rationale for Anti-inflammatory Assays
  • Griess Assay for Nitric Oxide: Macrophages activated by inflammatory stimuli, such as lipopolysaccharide (LPS), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key mediator of inflammation, and its inhibition is a target for anti-inflammatory drugs. The Griess assay is a simple and sensitive colorimetric method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[9]

  • COX-2 Inhibition Assay: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Commercially available COX-2 inhibitor screening kits provide a standardized and reliable method for assessing the inhibitory potential of compounds.[1][10]

Experimental Workflow: Anti-inflammatory Screening

Anti_inflammatory_Screening_Workflow cluster_prep Preparation cluster_no_assay Griess Assay for NO Production cluster_cox_assay COX-2 Inhibition Assay cluster_analysis Data Analysis Compound Pyrazolo[4,3-c]pyridine Compounds Stock Prepare Stock Solutions Compound->Stock Serial Serial Dilutions Stock->Serial Treat Pre-treat with Compounds Serial->Treat Inhibitor Add Compounds to Assay Wells Serial->Inhibitor Cells Culture Macrophages (e.g., RAW 264.7) Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Perform Griess Assay Supernatant->Griess Read_NO Measure Absorbance at 540 nm Griess->Read_NO NO_Inhibition Calculate % NO Inhibition Read_NO->NO_Inhibition Kit Commercial COX-2 Inhibitor Screening Kit Enzyme Reconstitute COX-2 Enzyme Kit->Enzyme Enzyme->Inhibitor Substrate Add Arachidonic Acid Inhibitor->Substrate Incubate_COX Incubate Substrate->Incubate_COX Read_COX Measure Signal (Fluorescence or Colorimetric) Incubate_COX->Read_COX COX_Inhibition Calculate % COX-2 Inhibition Read_COX->COX_Inhibition IC50_NO Determine IC50 for NO Inhibition NO_Inhibition->IC50_NO Hit_ID Hit Identification IC50_NO->Hit_ID IC50_COX Determine IC50 for COX-2 Inhibition COX_Inhibition->IC50_COX IC50_COX->Hit_ID

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without compound).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • In a separate 96-well plate, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

Detailed Protocol: COX-2 Inhibitor Screening Assay

The following is a general protocol based on commercially available kits. Refer to the specific kit manual for detailed instructions.

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme, substrate (arachidonic acid), and other kit components as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the reconstituted COX-2 enzyme to each well.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate for a short period (e.g., 2 minutes at 37°C).

    • Stop the reaction using a stop solution provided in the kit.

    • The product of the reaction is then measured, typically through a colorimetric or fluorometric readout.

Data Analysis and Interpretation

For the Griess assay, the percentage of NO inhibition is calculated. For the COX-2 assay, the percentage of enzyme inhibition is determined. IC₅₀ values are then calculated for both assays. Compounds exhibiting potent inhibition in either or both assays are considered for further development.

Table 3: Hypothetical Anti-inflammatory Activity of Novel Pyrazolo[4,3-c]pyridine Compounds

Compound IDNO Production in Macrophages (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
PY-00115.6>100
PY-0022.85.1
PY-0038.925.4
L-NAME12.5NA
Celecoxib>1000.05

Section 5: Hit-to-Lead Optimization and Future Directions

The preliminary screening data provides the foundation for hit-to-lead optimization. Promising "hit" compounds identified in the primary assays will be subjected to a more rigorous evaluation, including:

  • Selectivity Profiling: Assessing the cytotoxicity of anticancer hits against normal, non-cancerous cell lines to determine a therapeutic window. For anti-inflammatory hits, evaluating their inhibitory activity against COX-1 to determine their COX-2 selectivity.

  • Mechanism of Action Studies: For anticancer hits, further studies may include cell cycle analysis, apoptosis assays, and kinase profiling to identify specific molecular targets. For antimicrobial hits, time-kill kinetics and studies on cell wall integrity can provide insights into the mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to improve potency, selectivity, and pharmacokinetic properties.

The pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutics. A systematic and well-rationalized screening cascade, as outlined in this guide, is crucial for efficiently identifying and advancing the most promising candidates from this important class of compounds.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved January 28, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Retrieved January 28, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 28, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 28, 2026, from [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]

  • (PDF) Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. Retrieved January 28, 2026, from [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][5][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit from Cayman Chemical. (n.d.). CiteAb. Retrieved January 28, 2026, from [Link]

  • (560131) COX (ovine/human) Inhibitor Screening Assay Kit. (n.d.). CiteAb. Retrieved January 28, 2026, from [Link]

  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed. Retrieved January 28, 2026, from [Link]

Sources

The Architectural Blueprint of Potency: A Technical Guide to the Pharmacophore Features of Pyrazolo[4,3-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, represent a vast and compelling target class for interventions in oncology, inflammation, and a multitude of other disease states. Within the diverse chemical space of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a recurring motif in numerous biologically active compounds.[1] Specifically, the pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, offers a unique three-dimensional arrangement of atoms that is particularly adept at interacting with the ATP-binding site of various kinases. This guide provides an in-depth technical exploration of the key pharmacophoric features that define the activity of pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR), explore the critical binding interactions, and delineate the experimental and computational workflows used to elucidate these molecular blueprints of potency.

I. The Core Pharmacophore: A Trifecta of Essential Interactions

The inhibitory activity of the pyrazolo[4,3-c]pyridine scaffold is fundamentally rooted in its ability to mimic the binding of the endogenous ATP molecule within the kinase active site. This is achieved through a conserved set of interactions that form the core pharmacophore. These features are consistently observed across various kinase targets and serve as the foundational blueprint for designing novel inhibitors.

The Hinge-Binding Motif: The Anchor of Inhibition

The most critical interaction for the majority of ATP-competitive kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, the flexible loop that connects the N- and C-lobes of the catalytic domain. The pyrazolo[4,3-c]pyridine core is exquisitely designed for this purpose.

  • Key Hydrogen Bonds: The pyrazole N1-H and the pyridine N5 atom of the pyrazolo[4,3-c]pyridine scaffold act as a crucial hydrogen bond donor and acceptor, respectively. This arrangement allows for the formation of one or two key hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region, such as the canonical Leu83 in CDK2.[2] This interaction effectively anchors the inhibitor in the ATP-binding pocket, providing a substantial contribution to its binding affinity. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine ring of ATP, similarly leverages its nitrogen atoms to form these critical hinge interactions.[3]

The Hydrophobic Pockets: Exploiting the ATP-Binding Site Topography

Flanking the hinge region are several hydrophobic pockets that are typically occupied by the adenine ring of ATP. Successful pyrazolo[4,3-c]pyridine inhibitors possess substituents that can effectively occupy these pockets, leading to enhanced potency and selectivity.

  • The "Gatekeeper" Residue: The entrance to a deeper hydrophobic pocket is often controlled by a "gatekeeper" residue, which varies in size among different kinases. The nature of the substituent on the pyrazolo[4,3-c]pyridine core that targets this pocket is a critical determinant of selectivity. For instance, bulky hydrophobic groups can be accommodated by kinases with a small gatekeeper residue (e.g., glycine or alanine), while they would clash with kinases possessing a larger gatekeeper (e.g., phenylalanine or methionine).

  • Aromatic and Hydrophobic Moieties: Structure-activity relationship (SAR) studies on various pyrazolopyridine derivatives consistently highlight the importance of aromatic or hydrophobic groups at specific positions on the scaffold.[4] These groups engage in van der Waals interactions and π-stacking with hydrophobic residues within the ATP-binding site, further stabilizing the inhibitor-kinase complex.[4]

The Solvent-Exposed Region: A Gateway to Selectivity and Improved Properties

Extending from the core of the ATP-binding pocket is a solvent-exposed region. Substituents on the pyrazolo[4,3-c]pyridine scaffold that project into this region play a pivotal role in fine-tuning the inhibitor's properties, including selectivity, solubility, and pharmacokinetic profile.

  • Polar Groups and Solubility: The introduction of polar groups, such as morpholines, piperazines, or other functionalities capable of forming hydrogen bonds with water, can significantly enhance the aqueous solubility of the inhibitor. This is a critical consideration for developing orally bioavailable drugs.

  • Vectorial Elaboration for Selectivity: The solvent-exposed region offers multiple vectors for chemical elaboration.[5] By strategically adding substituents that can interact with non-conserved residues in this region, it is possible to achieve a high degree of selectivity for a specific kinase or kinase subfamily.

II. Case Studies: Pyrazolo[4,3-c]pyridines and Their Kinase Targets

The versatility of the pyrazolo[4,3-c]pyridine scaffold is evident in its ability to inhibit a diverse range of kinases. The following case studies illustrate how the core pharmacophoric features are adapted to achieve potency and selectivity against specific kinase targets.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent and selective inhibitory activity against CDKs.[6] The core scaffold forms the essential hydrogen bonds with the hinge region of CDKs.[7] Substituents at the 3- and 5-positions of the pyrazolo[3,4-b]pyridine core are crucial for occupying hydrophobic pockets and achieving high affinity.[6]

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK family of tyrosine kinases is a key target in inflammatory diseases.[8] Ruxolitinib, a pyrazolopyrimidine-based JAK inhibitor, demonstrates the importance of the scaffold in targeting these kinases.[9] While not a pyrazolo[4,3-c]pyridine, its binding mode provides valuable insights. The core heterocycle engages with the hinge region, while other substituents extend into adjacent pockets to confer potency and selectivity for JAK1 and JAK2 over other family members.[9][10]

Receptor Interacting Protein 1 (RIP1) Kinase: A Key Player in Necroptosis

A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been identified as potent and orally available inhibitors of RIP1 kinase.[11] Structure-based drug design (SBDD) approaches were utilized to optimize the core structure and explore appropriate substituents, leading to the discovery of highly potent and brain-penetrating inhibitors.[11]

III. Elucidating the Pharmacophore: Experimental and Computational Workflows

The identification and refinement of pharmacophore models for pyrazolo[4,3-c]pyridine kinase inhibitors rely on a synergistic interplay between experimental and computational techniques.

Experimental Protocol: Structure-Based Pharmacophore Elucidation

A cornerstone for understanding inhibitor binding is the determination of the co-crystal structure of the inhibitor bound to its target kinase.

Step-by-Step Methodology for X-ray Crystallography:

  • Protein Expression and Purification: The target kinase domain is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation: The purified kinase is incubated with a molar excess of the pyrazolo[4,3-c]pyridine inhibitor to ensure saturation of the binding site.

  • Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction data are processed to determine the three-dimensional electron density map, from which the atomic coordinates of the protein and the bound inhibitor are derived.

  • Analysis of Binding Interactions: The final co-crystal structure is analyzed to identify all key interactions between the inhibitor and the kinase, including hydrogen bonds, hydrophobic contacts, and water-mediated interactions. This provides a detailed, experimentally validated pharmacophore model.

Computational Workflow: In Silico Pharmacophore Modeling

Computational methods are indispensable for rationalizing SAR, guiding lead optimization, and screening for novel inhibitor scaffolds.

Diagram of a Typical Computational Workflow:

G cluster_0 Structure-Based Modeling cluster_1 Ligand-Based Modeling PDB Protein Data Bank (PDB) (Kinase-Inhibitor Complex) Docking Molecular Docking PDB->Docking MD Molecular Dynamics (MD) Simulations Docking->MD VirtualScreening Virtual Screening MD->VirtualScreening SAR Structure-Activity Relationship (SAR) Data QSAR 3D-QSAR (CoMFA/CoMSIA) SAR->QSAR Pharmacophore Pharmacophore Model Generation SAR->Pharmacophore QSAR->VirtualScreening Pharmacophore->VirtualScreening HitIdentification Hit Identification & Prioritization VirtualScreening->HitIdentification

Caption: A typical computational workflow for pharmacophore modeling.

Detailed Steps in the Computational Workflow:

  • 3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on a training set of inhibitors with known activities.[12][13] These models generate 3D contour maps that highlight the regions around the aligned molecules where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity.[12]

  • Molecular Docking: This method predicts the preferred orientation of an inhibitor within the kinase active site.[2] It is crucial for understanding the binding mode of novel compounds and for virtual screening of large compound libraries.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-kinase complex over time, helping to assess the stability of the predicted binding mode and to identify key flexible regions of the protein.

IV. Data Summary: Potency of Pyrazolopyridine Derivatives

The following table summarizes the inhibitory activities of selected pyrazolopyridine derivatives against various kinases, illustrating the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseKey CompoundIC50 / KDReference
Pyrazolo[3,4-b]pyridineCDK1Not SpecifiedPotent Inhibition[6]
Pyrazolo[3,4-b]pyridineTBK115y0.2 nM[14]
Pyrazolo[3,4-d]pyrimidinePKD17m17-35 nM[15]
7-Oxo-tetrahydro-pyrazolo[3,4-c]pyridineRIP1 Kinase22High Potency[11]
Pyrazolo[4,3-c]pyridinePEX14-PEX5 PPI1KD = 163 µM[4]

Note: Data is compiled from various sources and may have been determined under different assay conditions.

V. Future Directions and Conclusion

The pyrazolo[4,3-c]pyridine scaffold and its isomers continue to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:

  • Designing highly selective inhibitors: By exploiting subtle differences in the ATP-binding sites of various kinases, particularly in the solvent-exposed region, it will be possible to develop inhibitors with improved safety profiles.

  • Targeting allosteric sites: Moving beyond the ATP-binding site to target allosteric pockets offers a promising strategy for achieving greater selectivity and overcoming resistance.

  • Developing covalent inhibitors: The incorporation of a reactive "warhead" that can form a covalent bond with a non-catalytic cysteine residue near the active site can lead to inhibitors with prolonged duration of action.

VI. References

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 699-722. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Jana, M., Kubiński, K., & Wietrzyk, J. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(19), 6539. [Link]

  • Hassan, A. S., El-Naggar, M., Ali, M. M., & El-Enany, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. [Link]

  • Wu, W., Liu, Z., Zhang, C., Xiao, B., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1451. [Link]

  • Barvian, M., Arnold, E., Brier, S., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1539-1541. [Link]

  • Yoshikawa, M., Saitoh, M., Katoh, T., Seki, T., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]

  • Taylor, C. G., & Unciti-Broceta, A. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(3), 567-572. [Link]

  • Wang, Y., Zhang, Y., & Liu, H. (2010). 3D-QSAR and docking studies on pyrazolo[4,3-h]quinazoline-3-carboxamides as cyclin-dependent kinase 2 (CDK2) inhibitors. Journal of Molecular Modeling, 17(8), 1857-1867. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghorbani, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][16]triazolopyrimidine Derivatives as Potential Anticancer. Semantic Scholar. [Link]

  • Singh, U. P., Singh, R. K., & Gunjan. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1801-1830. [Link]

  • Wu, W., Li, Y., Chen, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(59), 54407-54422. [Link]

  • Fallacara, A. L., McInnes, C., & Unciti-Broceta, A. (2018). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

  • Hassan, A. S., El-Naggar, M., Ali, M. M., & El-Enany, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. BMC Chemistry, 16(1), 32. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

  • Grelik, M., Šašková, K. G., Brichtová, E., et al. (2023). A trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 250, 115214. [Link]

  • Van den Heuvel, D., Vankrunkelsven, S., Ali, M., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Gury, F., Couty, F., & Evanno, L. (2021). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 26(11), 3350. [Link]

  • Request PDF. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. ResearchGate. [Link]

  • Balasubramaniam, S. G., Al-Mokhtar, M. A., Perumal, S., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Harrison, C., Kiladjian, J. J., Al-Ali, H. K., et al. (2021). Current and future status of JAK inhibitors. The Lancet, 398(10302), 819-832. [Link]

  • Liu, C., Lin, J., He, S., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(17), 6831-6844. [Link]

  • Andrade, J., Pinto, M., & Soares, H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. [Link]

  • Bechman, K., & Subesinghe, S. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Pharmacological Research, 147, 104354. [Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. Its inherent ability to interact with a wide range of biological targets, particularly protein kinases, makes it a valuable starting point for drug discovery campaigns. This document provides a comprehensive guide for the utilization of a specific pyrazolopyridine derivative, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone , in high-throughput screening (HTS) to identify novel modulators of cellular signaling pathways. We present a strategic framework, from initial assay development and primary screening to robust hit validation and data analysis, designed to maximize the discovery of high-quality, tractable hit compounds. The protocols and insights provided herein are grounded in established biochemical and cell-based assay principles, offering a scientifically rigorous yet adaptable workflow for researchers in academic and industrial settings.

Introduction: The Scientific Rationale for Screening 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

The pursuit of novel therapeutic agents is a cornerstone of biomedical research. The pyrazolopyridine nucleus, a heterocyclic scaffold structurally analogous to purines, has garnered significant attention due to its demonstrated bioactivity across a spectrum of diseases.[1] This scaffold's versatility stems from its ability to engage in key molecular interactions, such as hydrogen bonding and pi-stacking, within the active sites of various enzymes.

Notably, derivatives of the closely related pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against several protein kinases implicated in cancer and inflammatory diseases, including Anaplastic Lymphoma Kinase (ALK), Extracellular signal-Regulated Kinase (ERK), and TANK-binding kinase 1 (TBK1).[2][3][4] The structural features of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone, particularly the pyrazolo[4,3-c]pyridine core, suggest a strong potential for kinase inhibition. The acetyl group at the 3-position provides a handle for potential structure-activity relationship (SAR) studies and further chemical modification.

Given this compelling background, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone represents a promising candidate for inclusion in HTS campaigns aimed at discovering novel kinase inhibitors. This application note will use a hypothetical screening campaign against a representative tyrosine kinase, here designated as "Target Kinase X," to illustrate the practical application of this compound in a drug discovery workflow.

Strategic HTS Workflow: From Primary Screen to Validated Hit

A successful HTS campaign is more than just a large-scale experiment; it is a systematic process of identifying, confirming, and characterizing active compounds. The workflow for 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone should be designed to minimize false positives and negatives, while efficiently prioritizing the most promising hits for follow-up studies.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Assay Development Assay Development Primary HTS Primary HTS Assay Development->Primary HTS Optimized Conditions Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Initial Hits Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Confirmed Hits Promising Hits Promising Hits Dose-Response Analysis->Promising Hits Potency (IC50) Orthogonal Assays Orthogonal Assays Promising Hits->Orthogonal Assays Validate Mechanism Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Confirm Cellular Activity Validated Hit Validated Hit Cell-Based Assays->Validated Hit Physiological Relevance

Caption: High-level strategic workflow for HTS.

Primary High-Throughput Screening: A Focus on Kinase Inhibition

The initial step in evaluating 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a primary HTS campaign against the purified Target Kinase X. The choice of assay technology is critical for generating robust and reliable data.[5] Two widely used and validated platforms for biochemical kinase assays are the ADP-Glo™ Kinase Assay (Promega) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[6][7]

Primary Assay Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[6] This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[6]

Materials:

  • 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone (stock solution in 100% DMSO)

  • Purified, active Target Kinase X

  • Substrate for Target Kinase X (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a serial dilution of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone in 100% DMSO.

    • Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • Include positive controls (a known inhibitor of Target Kinase X) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, Target Kinase X, and its substrate at their predetermined optimal concentrations.

    • Dispense the master mix into the assay plate containing the pre-spotted compounds.

    • Prepare a separate ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for Target Kinase X to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction.[9]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Alternative Primary Assay: TR-FRET Kinase Assay

TR-FRET assays are another robust technology for HTS of kinase inhibitors.[7] They rely on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium) to an acceptor fluorophore when they are in close proximity.[7] In a kinase assay, this can be achieved by using a biotinylated substrate and a phospho-specific antibody labeled with the donor, and streptavidin labeled with the acceptor.

TR_FRET_Assay cluster_0 No Kinase Activity (Inhibition) cluster_1 Kinase Activity Substrate_Biotin Substrate-Biotin Streptavidin_Acceptor Streptavidin (Acceptor) Substrate_Biotin->Streptavidin_Acceptor Binding Antibody_Donor Phospho-Ab (Donor) No_FRET No FRET Signal Phospho_Substrate_Biotin Phospho-Substrate-Biotin Antibody_Donor_2 Phospho-Ab (Donor) Phospho_Substrate_Biotin->Antibody_Donor_2 Binding Streptavidin_Acceptor_2 Streptavidin (Acceptor) Phospho_Substrate_Biotin->Streptavidin_Acceptor_2 Binding FRET FRET Signal

Caption: Principle of a TR-FRET kinase assay.

Data Analysis and Hit Identification

Raw data from the primary HTS must be carefully analyzed to identify true "hits." This process involves data normalization and the application of statistical methods to distinguish active compounds from experimental noise.

Data Normalization:

The raw luminescence or TR-FRET ratio data should be normalized to the plate controls:

  • Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Hit Selection Criteria:

A common method for hit selection is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the negative controls.[10]

  • Z-score = (Signal_negative_control_mean - Signal_compound) / SD_negative_control

A typical hit threshold is a Z-score ≥ 3, which corresponds to a low probability of the observed activity being due to random chance.

Hit Confirmation and Validation: A Multi-faceted Approach

Initial hits from the primary screen require rigorous confirmation and validation to eliminate false positives and prioritize the most promising compounds.[11][12]

Hit Confirmation and Dose-Response Analysis

All initial hits should be re-tested in the primary assay to confirm their activity. Confirmed hits are then subjected to a dose-response analysis, where the compound is tested over a range of concentrations to determine its potency (IC₅₀ value).

Compound IDPrimary Screen (% Inhibition)Confirmed Activity (% Inhibition)IC₅₀ (µM)
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone 85.282.51.2
Positive Control98.799.10.05
Negative Control2.13.5> 100

Table 1: Hypothetical hit confirmation and dose-response data for 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone.

Orthogonal Assays

To rule out assay artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[11] For example, if the primary screen was the ADP-Glo™ assay, a TR-FRET or a radiometric assay could be used as an orthogonal confirmation. A radiometric assay, which directly measures the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate, is considered a gold standard for kinase activity measurement due to its high sensitivity and direct nature.[13]

Cellular Assays for Target Engagement and Phenotypic Effects

Ultimately, a successful drug candidate must be active in a cellular context.[5] Therefore, validated hits from biochemical assays should be progressed to cell-based assays to assess their ability to inhibit Target Kinase X within a living cell and to elicit a desired phenotypic response.

Example Cellular Assay: Western Blot Analysis of Target Kinase X Substrate Phosphorylation

  • Culture cells that express Target Kinase X.

  • Treat the cells with varying concentrations of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone for a defined period.

  • Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of a known downstream substrate of Target Kinase X.

  • A dose-dependent decrease in the phosphorylation of the substrate would confirm that the compound is engaging and inhibiting Target Kinase X in a cellular environment.

Potential Liabilities and Counter-Screening

Pyrazolopyridine-containing compounds, like many heterocyclic scaffolds, can present certain liabilities that need to be addressed during the hit-to-lead optimization phase. These may include poor aqueous solubility and metabolic instability.[14] Early assessment of these properties can help guide medicinal chemistry efforts.

Counter-screens are also essential to identify compounds that are non-specific inhibitors or interfere with the assay technology. For example, a counter-screen against a different, unrelated kinase can help to assess the selectivity of the hit compound.

Conclusion: A Pathway to Novel Discoveries

1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone represents a valuable starting point for high-throughput screening campaigns aimed at the discovery of novel kinase inhibitors. The strategic workflow, detailed protocols, and data analysis framework presented in this application note provide a robust foundation for identifying and validating promising hit compounds. By employing a multi-faceted approach that combines rigorous biochemical and cellular assays, researchers can confidently advance the most promising candidates into lead optimization and ultimately, contribute to the development of new therapeutics.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 15-25. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 789-805. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(15), 11335-11354. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8775. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3687-3691. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2015). In Next Steps for Functional Genomics. National Academies Press (US). [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). Current Pharmaceutical Biotechnology, 17(14), 1222-1230. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). Current Pharmaceutical Biotechnology, 17(14), 1222-1230. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2016). ASSAY and Drug Development Technologies, 14(7), 414-426. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • HTS data analysis workflow. (n.d.). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2025). Journal of Medicinal Chemistry. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. (2025). Archiv der Pharmazie. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(1), 22. [Link]

  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018). European Journal of Medicinal Chemistry, 155, 69-80. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2013). Molecular & Cellular Proteomics, 12(11), 3330-3342. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry, 114, 105034. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493. [Link]

Sources

Troubleshooting & Optimization

troubleshooting regioselectivity in pyrazolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Regioselectivity is a critical and often challenging aspect of pyrazolopyridine synthesis. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve your desired isomeric products with high fidelity.

Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges in pyrazolo[3,4-c]pyridine synthesis?

There are two main regiochemical hurdles:

  • N-Functionalization Selectivity: The pyrazole core has two reactive nitrogen atoms, N1 and N2. Alkylation, arylation, or protection reactions can often lead to a mixture of N1 and N2 isomers, which can be difficult to separate and characterize.

  • Ring Annulation Selectivity: When constructing the pyridine ring onto a pre-existing pyrazole, or vice-versa, multiple cyclization pathways can exist. For instance, in reactions involving unsymmetrical precursors, the fusion can occur in different orientations, potentially leading to undesired isomers like pyrazolo[3,4-b] or pyrazolo[4,3-c]pyridines instead of the target [3,4-c] scaffold.[1]

Q2: What are the key factors that govern regioselectivity?

Regioselectivity is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the starting materials can physically block the approach of reagents to a specific reaction site, thereby favoring another.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the pyrazole and pyridine precursors dictates the nucleophilicity and electrophilicity of various atoms, guiding the reaction pathway.

  • Reaction Conditions: The choice of solvent, temperature, base, or catalyst can profoundly influence the reaction mechanism and, consequently, the regiochemical outcome.[2]

  • Protecting Groups: Strategic use of protecting groups can temporarily block one reactive site, forcing the reaction to occur at a specific position.[3][4]

Q3: How can I reliably determine the regiochemistry of my product?

Unequivocal structure determination is crucial. While NMR spectra of different regioisomers can be very similar, advanced techniques are definitive:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal long-range couplings and through-space proximities between protons and carbons, allowing for unambiguous assignment of substituent positions.

  • X-ray Crystallography: If a single crystal of the compound can be grown, X-ray diffraction provides the absolute, three-dimensional structure, serving as the gold standard for structural confirmation.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My N-alkylation/arylation reaction yields an inseparable mixture of N1 and N2 isomers.

Root Cause Analysis: The unsubstituted pyrazolo[3,4-c]pyridine core exists as a pair of rapidly equilibrating tautomers. The N1-H and N2-H protons are both acidic, and upon deprotonation, the resulting anion has nucleophilic character at both nitrogen atoms. Their relative reactivity is often similar, leading to poor selectivity during functionalization.

Strategic Solutions: The most robust strategy is to differentiate the two nitrogen atoms using a protecting group. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is particularly effective.[3][4]

Workflow: Regiocontrolled N-Alkylation via SEM Protection

G cluster_0 Step 1: Non-selective Protection cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Selective Functionalization cluster_3 Step 4: Deprotection A Pyrazolo[3,4-c]pyridine B Mixture of N1-SEM and N2-SEM isomers A->B SEM-Cl, NaH C Separation by Chromatography B->C D Isolated N1-SEM Isomer C->D E Isolated N2-SEM Isomer C->E F N1-SEM, N2-Alkyl Product D->F R-X, Base G N2-SEM, N1-Alkyl Product E->G R-X, Base H Pure N2-Alkyl Isomer F->H TBAF or Acid I Pure N1-Alkyl Isomer G->I TBAF or Acid

Caption: Workflow for achieving pure N1 or N2 alkylated products.

Experimental Protocol: SEM Protection and Deprotection

  • Protection: To a solution of the starting pyrazolo[3,4-c]pyridine in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq). Stir for 30 minutes, then add SEM-Cl (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separation: After aqueous workup, the resulting mixture of N1-SEM and N2-SEM protected isomers can typically be separated using standard silica gel column chromatography.

  • Alkylation: Treat the desired, isolated SEM-protected isomer with a suitable base (e.g., NaH, K₂CO₃) and your electrophile (R-X) in a solvent like DMF or THF.

  • Deprotection: The SEM group is readily cleaved under acidic conditions (e.g., HCl in methanol) or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to yield the pure, single N-alkylated regioisomer.

Problem 2: My cyclization reaction to form the pyridine ring gives the wrong pyrazolopyridine isomer.

Root Cause Analysis: When using an unsymmetrical precursor like a 1,3-dicarbonyl compound to build the pyridine ring onto a 3-aminopyrazole (a common route for the related [3,4-b] isomer), there are two competing reaction pathways. The outcome depends on whether the initial attack is from the pyrazole's amino group or the C4 ring carbon, and which carbonyl group of the dicarbonyl compound is more electrophilic.[2][5] This principle applies to syntheses targeting the [3,4-c] core from analogous precursors.

Strategic Solutions: Regiocontrol can be achieved by manipulating the electronic properties of the starting materials or by changing the reaction mechanism through catalysts and solvents.

  • Electronic Control: Introduce a strongly electron-withdrawing group (e.g., a trifluoromethyl group) on one of the carbonyls of your 1,3-dicarbonyl equivalent. This makes that carbonyl significantly more electrophilic, directing the initial nucleophilic attack to that specific site and locking in the regiochemistry early in the reaction sequence.[2]

  • Mechanistic Control: The choice of electrophilic additive and solvent can dramatically alter the regiochemical outcome. For example, in the synthesis of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines from pyridine N-oxide tosylhydrazones, switching the electrophilic additive from tosyl anhydride to triflic anhydride completely reverses the major product isomer.[1] This demonstrates that reaction conditions can be tuned to favor one cyclization pathway over another.

Table 1: Influence of Reaction Conditions on Regioselectivity

Precursor Type Condition / Reagent Likely Outcome Rationale
Unsymm. 1,3-Dicarbonyl Acid Catalyst (e.g., AcOH) Favors attack by the most nucleophilic center of the pyrazole onto the most electrophilic carbonyl. Protonation of the carbonyl group increases its electrophilicity.[2]
Unsymm. 1,3-Dicarbonyl Base Catalyst (e.g., Et₃N) Can alter nucleophilicity; may favor pathways involving enolate formation. Deprotonation can change the reactive species and mechanism.
Pyridine N-oxide Tosyl Anhydride Favors one regioisomer (e.g., [3,4-b]) The nature of the activating group on the N-oxide dictates the position of nucleophilic attack.[1]

| Pyridine N-oxide | Triflic Anhydride | Favors the alternate regioisomer (e.g., [4,3-c]) | A more potent activating group can change the preferred site of intramolecular cyclization.[1] |

Problem 3: I am getting poor or unexpected regioselectivity in a late-stage C–H functionalization attempt.

Root Cause Analysis: The pyrazolo[3,4-c]pyridine scaffold has distinct electronic properties. The C3 position is generally electron-rich and susceptible to electrophilic attack (like borylation), while the C7 position, adjacent to the pyridine nitrogen, is more acidic and prone to deprotonation (metalation). The presence and position of a directing group (like an N-SEM group) can override these inherent tendencies.

Strategic Solutions: Choose your C–H functionalization method based on the specific position you wish to functionalize. Directed metalation and catalytic borylation offer complementary and highly regioselective access to different positions.[6]

Regioselective C-H Functionalization Pathways

G A N1-SEM- Pyrazolo[3,4-c]pyridine C C7-Metalation A->C TMPMgCl·LiCl -40 °C D C3-Borylation A->D [Ir(COD)OMe]₂ dtbbpy, B₂pin₂ B N2-SEM- Pyrazolo[3,4-c]pyridine B->D [Ir(COD)OMe]₂ dtbbpy, B₂pin₂ E C3-Metalation B->E TMPMgCl·LiCl Inefficient

Caption: Complementary C-H functionalization strategies.

Protocol 1: Selective C7-Functionalization (via Directed Metalation)

  • Applicable Substrate: N1-SEM protected pyrazolo[3,4-c]pyridine.

  • Procedure: In a flame-dried flask under argon, dissolve the N1-SEM substrate in anhydrous THF. Cool the solution to -40 °C. Add TMPMgCl·LiCl (1.1 eq) dropwise and stir for 1 hour. The resulting organomagnesium species at C7 can be trapped with various electrophiles (e.g., I₂, DMF, aldehydes) or transmetalated with ZnCl₂ for Negishi cross-coupling reactions.[3][6]

  • Causality: The SEM group at N1 directs the bulky TMP-base to deprotonate the adjacent C7 position. This is a classic example of a directed ortho-metalation (DoM) equivalent in heterocyclic chemistry.

Protocol 2: Selective C3-Functionalization (via Iridium-Catalyzed Borylation)

  • Applicable Substrates: Both N1-SEM and N2-SEM protected isomers.

  • Procedure: In a microwave vial, combine the pyrazolo[3,4-c]pyridine substrate, [Ir(COD)OMe]₂ (catalyst), dtbbpy (ligand), and bis(pinacolato)diboron (B₂pin₂) in a solvent like MTBE. Heat the reaction in a microwave reactor (e.g., 100 °C). The resulting C3-boronate ester is a versatile handle for subsequent Suzuki–Miyaura cross-coupling reactions.[3][6]

  • Causality: Iridium-catalyzed C–H borylation is governed by the inherent electronic properties of the heterocycle. The C3 position of the pyrazole ring is the most sterically accessible and electronically favored site for this transformation, leading to excellent and reliable regioselectivity.

References
  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2263. [Link]

  • Wood, C. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Katritzky, A. R., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 64(36), 8443-8449. [Link]

  • Wood, C. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Wood, C. D., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5569-5575. [Link]

  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Repository. [Link]

  • Dar'in, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 827. [Link]

  • Sharnenar, B. U., & Shingare, M. S. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo[3,4-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. [Link]

Sources

Technical Support Center: Refining HPLC and NMR Analysis for Pyrazolo[4,3-c]pyridine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocyclic compounds. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy analyses.

The unique chemical nature of the pyrazolo[4,3-c]pyridine scaffold, with its multiple nitrogen atoms, presents specific analytical hurdles. This guide offers practical, field-proven insights to overcome these challenges, ensuring the generation of high-quality, reliable, and reproducible data.

I. HPLC Analysis of Pyrazolo[4,3-c]pyridines: Troubleshooting & FAQs

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and stability of pyrazolo[4,3-c]pyridine derivatives. However, their inherent polarity and potential for secondary interactions with stationary phases can lead to a variety of chromatographic issues.

Frequently Asked Questions (HPLC)

Question 1: My pyrazolo[4,3-c]pyridine derivative is showing significant peak tailing on a standard C18 column. What is the likely cause and how can I fix it?

Answer: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazolo[4,3-c]pyridines on reversed-phase columns is a common issue. The primary cause is often secondary ionic interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups on the silica-based stationary phase.[1] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective initial step is to adjust the pH of your aqueous mobile phase.

    • Low pH (2-3): By adding an acid like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%, you can protonate the basic nitrogens on your pyrazolo[4,3-c]pyridine. This creates a consistently positively charged species. Simultaneously, the low pH suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the unwanted ionic interactions.[1][2]

    • High pH (8-10): Alternatively, using a high pH mobile phase with a buffer like ammonium bicarbonate can deprotonate the silanol groups, creating a negatively charged stationary phase surface. While this may seem counterintuitive, it can sometimes lead to improved peak shape for certain basic compounds. However, ensure your column is stable at high pH.

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can help to "shield" the active sites on the stationary phase and improve peak symmetry.

  • Consider a Different Stationary Phase:

    • End-capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. End-capping is a process that minimizes the number of accessible free silanol groups.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low-silanol activity surface.

    • Mixed-Mode Columns: For highly polar pyrazolo[4,3-c]pyridine derivatives, a mixed-mode column that combines reversed-phase and ion-exchange characteristics in a controlled manner can provide excellent peak shape and retention.[3]

Question 2: I am having trouble retaining my highly polar pyrazolo[4,3-c]pyridine on a C18 column, even with 100% aqueous mobile phase. What are my options?

Answer: This is a classic "phase collapse" or "dewetting" issue, where the highly aqueous mobile phase is expelled from the pores of the hydrophobic C18 stationary phase, leading to a dramatic loss of retention and reproducibility.

Solutions:

  • Use an "Aqueous Stable" C18 Column: These columns are specifically designed with polar-embedded or polar-end-capped stationary phases that allow them to remain fully wetted even in 100% aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[2] In HILIC, you use a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water. The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, providing retention.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can form a neutral complex with your ionized pyrazolo[4,3-c]pyridine, increasing its hydrophobicity and retention on a C18 column.[3] However, be aware that ion-pairing reagents can be difficult to wash out of the column and are often not compatible with mass spectrometry.[3]

Question 3: My chromatogram shows split peaks for my pyrazolo[4,3-c]pyridine standard. What could be the cause?

Answer: Split peaks can be frustrating and can arise from several sources, both chemical and mechanical.[4]

Troubleshooting Workflow:

HPLC_Split_Peaks Start Split Peaks Observed Check_Column Is the column inlet partially blocked? Start->Check_Column Sample_Solvent Is the sample solvent stronger than the mobile phase? Check_Column->Sample_Solvent No Reverse_Flush Reverse and flush the column. Replace inlet frit if necessary. Check_Column->Reverse_Flush Yes Coelution Could it be two co-eluting isomers? Sample_Solvent->Coelution No Change_Solvent Dissolve sample in mobile phase or a weaker solvent. Sample_Solvent->Change_Solvent Yes System_Issue Is there an issue with the injector or tubing? Coelution->System_Issue No Modify_Method Modify separation conditions (e.g., gradient, temperature) to improve resolution. Coelution->Modify_Method Yes Inspect_System Check for leaks or blockages in the injector and connecting tubing. System_Issue->Inspect_System Yes

Caption: Troubleshooting workflow for split HPLC peaks.

Detailed Explanation:

  • Partially Blocked Column Inlet: The most common cause is a blockage at the head of the column, often due to particulate matter from the sample or mobile phase. This creates a channel in the packed bed, causing the sample to be split as it enters the column.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile into a 95% water mobile phase), it can cause peak distortion, including splitting. The sample doesn't properly focus on the head of the column.

  • Co-eluting Isomers: It's possible that your "standard" is actually a mixture of very closely eluting isomers (e.g., regioisomers from the synthesis).

  • System Issues: A malfunctioning injector needle, a poorly seated fitting, or a void in the column can also lead to split peaks.[5]

HPLC Method Development Protocol for a Novel Pyrazolo[4,3-c]pyridine Derivative

This protocol provides a systematic approach to developing a robust reversed-phase HPLC method.

1. Analyte Characterization:

  • Determine the pKa and logP of your pyrazolo[4,3-c]pyridine derivative. This will inform your initial choices for mobile phase pH and column type.

  • Determine the UV-Vis spectrum to select an appropriate detection wavelength. Many pyrazolo[3,4-b]pyridine derivatives show absorbance around 360 nm.[6]

2. Initial Column and Mobile Phase Selection:

ParameterRecommended Starting ConditionRationale
Column C18, 2.7-5 µm, 4.6 x 150 mm (base-deactivated)A good general-purpose column for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to improve peak shape for basic compounds.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Detection UV, at λmax determined in Step 1Ensures maximum sensitivity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.

3. Gradient Scouting Run:

  • Perform a fast, broad gradient to determine the approximate elution time of your compound.

  • Example Gradient: 5% B to 95% B over 10 minutes.

  • Based on the retention time from this run, you can design a more focused gradient for optimal resolution.

4. Optimization:

  • Gradient Slope: Adjust the gradient slope around the elution time of your analyte to separate it from any impurities. A shallower gradient increases resolution.

  • Isocratic vs. Gradient: If all peaks of interest elute close together, an isocratic method (constant mobile phase composition) may be more suitable.[3]

  • Mobile Phase pH: If peak shape is still poor, try a different acidic modifier (e.g., 0.1% TFA) or switch to a buffered mobile phase at a different pH (ensure column compatibility).

5. Validation:

  • Once an acceptable separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing parameters like linearity, precision, accuracy, and robustness.[7][8]

II. NMR Analysis of Pyrazolo[4,3-c]pyridines: Troubleshooting & FAQs

NMR spectroscopy is indispensable for the unambiguous structural elucidation of pyrazolo[4,3-c]pyridine isomers and for confirming their substitution patterns.

Frequently Asked Questions (NMR)

Question 1: I'm having trouble assigning the protons on the pyridine and pyrazole rings of my compound. Which 2D NMR experiments are most useful?

Answer: Unambiguous assignment of protons and carbons in fused heterocyclic systems like pyrazolo[4,3-c]pyridines requires a combination of 2D NMR experiments. Standard 1D ¹H and ¹³C spectra are often insufficient due to complex coupling patterns and overlapping signals.[9]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10] It is excellent for tracing out the proton networks within the pyridine and pyrazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to (¹JCH).[11] It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for fused ring systems. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[10][11] By observing correlations from a proton to carbons across the ring fusion, you can definitively link the pyrazole and pyridine fragments and confirm the overall scaffold structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. It is particularly useful for determining the regiochemistry of substituents by observing spatial proximity between protons on a substituent and protons on the heterocyclic core.[11]

NMR_Elucidation Start Unknown Pyrazolo[4,3-c]pyridine Structure H1_NMR 1D ¹H NMR: Proton chemical shifts, multiplicities, integrations Start->H1_NMR C13_NMR 1D ¹³C NMR: Carbon chemical shifts Start->C13_NMR COSY 2D COSY: Identify H-H coupling networks (e.g., within pyridine ring) H1_NMR->COSY HSQC 2D HSQC: Connect protons to their directly attached carbons COSY->HSQC HMBC 2D HMBC: Establish long-range H-C connectivities across rings HSQC->HMBC NOESY 2D NOESY: Confirm substituent positions through spatial proximity HMBC->NOESY Final_Structure Assigned Structure NOESY->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

Question 2: The NH proton of my pyrazolo[4,3-c]pyridine is very broad or not visible in the ¹H NMR spectrum. Why is this happening and how can I observe it?

Answer: The NH proton in pyrazole and related heterocyclic systems is often subject to two phenomena that cause broadening:

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation of the attached proton, causing its signal to broaden significantly, sometimes to the point of disappearing into the baseline.[9]

  • Chemical Exchange: The NH proton can exchange with residual water in the NMR solvent (even in deuterated solvents) or with other exchangeable protons. If this exchange occurs at a rate comparable to the NMR timescale, the signal will be broadened.

Solutions:

  • Use a Dry Solvent: Use high-purity, dry NMR solvent (e.g., DMSO-d₆ or CDCl₃ from a sealed ampoule) and prepare the sample in a dry environment to minimize water content.[12]

  • Lower the Temperature: Cooling the NMR probe can slow down the rate of chemical exchange, often resulting in a sharper NH signal.

  • Use a Different Solvent: DMSO-d₆ is often a good choice because the NH proton can hydrogen-bond with the solvent, which slows down its exchange rate and often results in a sharper signal compared to CDCl₃.

  • ¹H-¹⁵N HMBC: If direct observation of the NH proton is difficult, a ¹H-¹⁵N HMBC experiment can be used. This experiment will show a correlation from protons that are 2 or 3 bonds away from the nitrogen to the ¹⁵N nucleus, indirectly confirming the position of the nitrogen and the presence of the NH group.[13]

Question 3: I have synthesized a pyrazolo[4,3-c]pyridine, but I am unsure of the regiochemistry. For example, is my substituent on N-1 or N-2 of the pyrazole ring? How can NMR help distinguish between these isomers?

Answer: Distinguishing between N-1 and N-2 isomers is a classic problem in pyrazole chemistry. HMBC and NOESY experiments are the definitive tools for this.

Example Scenario: Distinguishing N-1 vs. N-2 Methyl Substitution

ExperimentExpected Observation for N-1 Methyl IsomerExpected Observation for N-2 Methyl Isomer
HMBC A correlation (³JCH) is expected from the methyl protons to the carbon atom at the ring junction. A correlation (²JCH) to the C-5 carbon of the pyrazole ring is also likely.A correlation (³JCH) is expected from the methyl protons to the C-3 carbon of the pyrazole ring. No correlation to the ring junction carbon would be seen.
NOESY An NOE is expected between the methyl protons and the proton at the C-7 position of the pyridine ring, as they are in close spatial proximity.An NOE would be expected between the methyl protons and the proton at the C-3 position of the pyrazole ring. No NOE to the C-7 proton would be observed.

By carefully analyzing the long-range correlations, the exact position of the substituent can be determined with high confidence.[11]

Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazolo[4,3-c]pyridine Core

Note: These are approximate ranges and can be significantly influenced by substituents. Data is compiled from typical values for related heterocyclic systems.[14][15]

PositionTypical ¹H δ (ppm)Typical ¹³C δ (ppm)
H-38.0 - 8.5130 - 140
H-47.5 - 8.0115 - 125
H-67.0 - 7.5145 - 155
H-78.5 - 9.0120 - 130
NH10.0 - 13.0 (often broad)N/A

III. References

  • Baryshnikov, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available at: [Link]

  • LCGC International. (n.d.). Peak Shape Problems. Available at: [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives... Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

  • RSC Publishing. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]

  • ACS Publications. (n.d.). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Available at: [Link]

  • Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffolds of Pyrazolopyridines

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, a core molecular framework that consistently demonstrates activity against a wide range of biological targets. This guide provides a comparative analysis of two prominent isomeric forms: pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines. While structurally similar, the distinct nitrogen arrangement in their fused ring systems leads to significant differences in their physicochemical properties, target selectivity, and ultimately, their therapeutic potential. This document aims to provide researchers with a comprehensive understanding of these two scaffolds, supported by experimental data, to inform the design and development of novel inhibitors.

The pyrazolo[3,4-b]pyridine core is a versatile starting point for synthesizing compounds with a broad spectrum of biological activities, including anti-inflammatory, protein kinase inhibition, and antitumor effects.[1] Conversely, pyrazolo[4,3-c]pyridines have emerged as potent inhibitors in diverse areas such as neurodegenerative diseases, cancer, and infectious diseases, demonstrating their own unique therapeutic promise.[2][3][4]

Structural and Synthetic Comparison

The fundamental difference between these two scaffolds lies in the fusion of the pyrazole and pyridine rings. This seemingly subtle variation in nitrogen placement has profound implications for the molecule's electronics, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

Pyrazolo[4,3-c]pyridine Synthesis

The synthesis of the pyrazolo[4,3-c]pyridine system can be broadly approached in two ways: annelation of a pyrazole ring onto a pyridine derivative or, alternatively, forming the pyridine ring from a pyrazole precursor.[5] A common strategy involves the condensation of a dienamine with various amines containing sulfonamide fragments, which has been successful in producing a series of pyrazolo[4,3-c]pyridine sulfonamides.[6] Another efficient method utilizes readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[2] This latter approach offers advantages such as the use of stable arenediazonium tosylates and the ability to combine multiple steps in a one-pot manner.[2]

Pyrazolo[3,4-b]pyridine Synthesis

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through various routes. One-pot condensation reactions are a popular and efficient method. For instance, the condensation of aldehydes with heteroaromatic amines has been used to generate a library of pyrazolo[3,4-b]pyridine analogs.[1] Another versatile approach is the Gould-Jacobs reaction, which utilizes 3-aminopyrazole derivatives to construct the fused pyridine ring, often resulting in a 4-chloro substituted pyrazolo[3,4-b]pyridine that can be further functionalized.[7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also frequently employed to introduce diversity at various positions of the scaffold.[8]

Synthesis_Comparison cluster_p43c Pyrazolo[4,3-c]pyridine Synthesis cluster_p34b Pyrazolo[3,4-b]pyridine Synthesis p43c_start Pyridine or Pyrazole Precursors p43c_m1 Annelation of pyrazole onto pyridine p43c_start->p43c_m1 p43c_m2 Pyridine ring formation from pyrazole p43c_start->p43c_m2 p43c_ex2 Japp-Klingemann from 2-chloro-3-nitropyridines p43c_m1->p43c_ex2 p43c_ex1 Condensation of dienamine with sulfonamides p43c_m2->p43c_ex1 p34b_start Pyridine or Pyrazole Precursors p34b_m1 One-pot condensations p34b_start->p34b_m1 p34b_m2 Gould-Jacobs reaction p34b_start->p34b_m2 p34b_m3 Palladium-catalyzed cross-couplings p34b_start->p34b_m3 p34b_ex1 Aldehyde + Heteroaromatic amine p34b_m1->p34b_ex1 p34b_ex2 From 3-aminopyrazoles p34b_m2->p34b_ex2

Caption: High-level comparison of synthetic strategies for pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds.

Comparative Analysis of Biological Activity and Targets

The distinct structural features of pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines have led to their exploration as inhibitors for a diverse array of biological targets.

Pyrazolo[4,3-c]pyridine Inhibitors

This scaffold has shown significant promise in several therapeutic areas:

  • Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (CA) isoforms.[6][9] Several derivatives displayed potent inhibition against cytosolic isoforms hCA I and hCA II, with some compounds being more potent than the standard drug acetazolamide (AAZ).[9]

  • Protein-Protein Interaction Inhibition: A notable application of this scaffold is the development of the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) with trypanocidal activity.[3] These compounds disrupt the glycosomal import of matrix proteins in Trypanosoma, leading to parasite death.[3]

  • Kinase Inhibition: The pyrazolo[4,3-c]quinolone nucleus, a derivative of the core scaffold, has been investigated for its potential as a checkpoint kinase 1 (Chk1) inhibitor, a critical player in cell cycle arrest in response to DNA damage.[4]

Pyrazolo[3,4-b]pyridine Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is particularly prominent in the field of kinase inhibition and has been successfully developed into inhibitors for a multitude of targets:

  • Kinase Inhibition: This scaffold is a common fragment in the design of kinase inhibitors due to the pyrazole portion acting as a hydrogen bond center and the pyridine ring engaging in π-π stacking interactions.[10]

    • TRK Inhibitors: A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have nanomolar inhibitory activities against Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[10][11]

    • TBK1 Inhibitors: Potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity, have been developed from this scaffold, with some compounds exhibiting IC50 values in the low nanomolar range.[8]

    • CDK and Mps1 Inhibitors: Pyrazolo[3,4-b]pyridines have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs) and Monopolar spindle kinase 1 (Mps1), both of which are important targets in cancer therapy.[12][13][14]

  • Anti-inflammatory Activity: Derivatives of this scaffold have demonstrated inhibitory activity against TNF-α and IL-6, key cytokines involved in inflammatory processes.[1]

Structure-Activity Relationship (SAR) Insights

Pyrazolo[4,3-c]pyridines

For the pyrazolo[4,3-c]pyridine sulfonamides targeting carbonic anhydrases, the nature of the linker between the core scaffold and the benzenesulfonamide moiety is crucial for activity.[6] For instance, an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity, while a direct connection or a simple ethyl linker was detrimental.[6] In the case of PEX14–PEX5 PPI inhibitors, the orientation of the pyrazolo[4,3-c]pyridine core is critical, and merging features from different active ligands led to hybrid molecules with superior activity.[3]

Pyrazolo[3,4-b]pyridines

In the development of TRK inhibitors, the pyrazolo portion of the scaffold forms crucial hydrogen bonds with the kinase hinge region, while the pyridine part engages in π-π stacking.[10] Substitutions on the phenyl ring attached to the scaffold can be optimized to occupy a hydrophobic pocket, enhancing potency.[10] For TBK1 inhibitors, extensive SAR studies have been conducted, leading to the identification of compounds with exceptional potency (IC50 = 0.2 nM).[8]

Quantitative Comparison of Inhibitory Activity

TargetScaffoldCompound ExampleIC50/KiReference
hCA I Pyrazolo[4,3-c]pyridineCompound 1fKi = 9.8 nM[6]
hCA II Pyrazolo[4,3-c]pyridineCompound 1fKi = 28.5 nM[6]
TRKA Pyrazolo[3,4-b]pyridineCompound C03IC50 = 56 nM[10][11]
TBK1 Pyrazolo[3,4-b]pyridineCompound 15yIC50 = 0.2 nM[8]
Mps1 Pyrazolo[3,4-b]pyridineCompound 31IC50 = 2.596 nM[13]
CDK1 Pyrazolo[3,4-b]pyridineNot specifiedPotent inhibition[12]
PEX14-PEX5 PPI Pyrazolo[4,3-c]pyridineCompound 1EC50 = 265 µM[3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyrazolopyridine derivatives against a target kinase.

  • Reagents and Materials:

    • Target kinase (e.g., TRKA, TBK1)

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds setup_reaction Set up kinase reaction: - Kinase - Substrate - Test compound - Buffer prep_compounds->setup_reaction initiate_reaction Initiate reaction with ATP setup_reaction->initiate_reaction incubation Incubate at optimal temperature initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure signal (luminescence/fluorescence) stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Sources

A Head-to-Head Comparison: Benchmarking Pyrazolo[4,3-c]pyridine Compounds Against Known Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

In the landscape of modern drug discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects.[1] This guide provides a comprehensive framework for benchmarking novel pyrazolo[4,3-c]pyridine compounds, which frequently act as kinase inhibitors, against established clinical agents.[2] The focus of this guide will be on cyclin-dependent kinases (CDKs), a family of enzymes often targeted by this class of compounds and a critical regulator of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technical comparison, supported by experimental data and protocols, to objectively evaluate the performance of these emerging compounds against current standards of care.

The Rationale for Benchmarking Against Clinical CDK Inhibitors

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[4][5] These kinases, in complex with their regulatory cyclin partners, drive the progression of the cell through its various phases.[6][7] For instance, CDK4 and CDK6, in partnership with cyclin D, are pivotal for the transition from the G1 to the S phase.[8] Given their central role in cell proliferation, CDKs are a major focus in oncology research.

A number of CDK inhibitors have gained FDA approval and are now staples in cancer therapy.[9] Notably, CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib have demonstrated significant efficacy in treating hormone receptor-positive, HER2-negative breast cancer.[8][9][10] These clinically validated inhibitors provide an essential benchmark for evaluating the potential of new chemical entities, such as those derived from the pyrazolo[4,3-c]pyridine scaffold.

A direct comparison allows us to:

  • Establish Relative Potency: Quantify the inhibitory activity of novel compounds against specific CDKs and compare them to the established potency of clinical drugs.

  • Determine Selectivity: Assess the off-target effects of new compounds across the kinome, a critical factor in predicting potential side effects.

  • Evaluate Cellular Efficacy: Move beyond biochemical assays to understand how a compound performs in a more physiologically relevant cellular context.

The CDK Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of CDKs in cell cycle progression, highlighting the points of intervention for inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_inhibitors Inhibitors Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 Mitosis Mitosis CDK1->Mitosis Cyclin B Cyclin B Cyclin B->CDK1 Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridines Pyrazolo[4,3-c]pyridines->CDK4/6 Pyrazolo[4,3-c]pyridines->CDK2 Palbociclib Palbociclib Palbociclib->CDK4/6

Caption: Simplified CDK signaling pathway in cell cycle progression.

Experimental Workflow for Comprehensive Benchmarking

A robust benchmarking strategy involves a multi-tiered approach, progressing from initial biochemical screens to more complex cellular assays. This ensures a thorough evaluation of a compound's potential.

Benchmarking_Workflow cluster_workflow Benchmarking Workflow A Biochemical IC50 Determination B Kinase Selectivity Profiling A->B C Cellular Target Engagement (CETSA) B->C D Cellular Proliferation Assay C->D E Data Analysis & Comparison D->E

Caption: A typical experimental workflow for benchmarking kinase inhibitors.

Biochemical IC50 Determination: The First Step in Potency Assessment

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[11] It quantifies the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[12]

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant human CDK protein (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., a peptide or protein substrate like Rb)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazolo[4,3-c]pyridines and clinical inhibitors)

  • Assay buffer (containing MgCl2, DTT, and a buffering agent)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known potent inhibitor (maximal inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[13]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent. For example, in an ADP-based assay, the amount of ADP produced is quantified.[14]

  • Data Analysis:

    • Normalize the data to the DMSO and maximal inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Kinase Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor will have minimal off-target effects, leading to a better safety profile. Kinase selectivity profiling involves screening a compound against a large panel of kinases.[16]

Several commercial services offer comprehensive kinase profiling, often screening against hundreds of kinases.[17][18][19] These services provide a rapid and standardized way to assess the selectivity of a compound.

Data Interpretation: The results are typically presented as the percent inhibition at a given compound concentration or as a more detailed IC50 determination for any significant off-target hits. This data is invaluable for structure-activity relationship (SAR) studies and for identifying potential liabilities early in the drug discovery process.

Cellular Target Engagement: Confirming Interaction in a Live Cell Context

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its intended target in living cells.[20][21]

The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[21]

Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cancer cell line expressing the target kinase (e.g., a breast cancer cell line for CDK4/6 inhibitors)

  • Test compounds

  • Cell lysis buffer

  • Antibodies specific to the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO).

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).[22][23]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to separate the soluble proteins (which remain in the supernatant) from the denatured, aggregated proteins (which form a pellet).

  • Quantification of Target Protein: Quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cellular Proliferation Assay: Assessing Functional Effects

Ultimately, the goal of an anticancer agent is to inhibit the proliferation of cancer cells. A cellular proliferation assay, such as the MTT assay, measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).[25]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Comparison

To facilitate a clear comparison, the data generated from these assays should be compiled into a summary table.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular GI50 (nM)Key Off-Targets (>50% inhibition at 1 µM)
Pyrazolo[4,3-c]pyridine 1 CDK4/Cyclin D1[Insert Data][Insert Data][Insert Data]
Pyrazolo[4,3-c]pyridine 2 CDK4/Cyclin D1[Insert Data][Insert Data][Insert Data]
Palbociclib (Clinical Benchmark) CDK4/Cyclin D1[Insert Data][Insert Data][Insert Data]
Pyrazolo[4,3-c]pyridine 3 CDK2/Cyclin E[Insert Data][Insert Data][Insert Data]
Clinical Benchmark for CDK2 CDK2/Cyclin E[Insert Data][Insert Data][Insert Data]

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking novel pyrazolo[4,3-c]pyridine compounds against established clinical kinase inhibitors. By following the outlined experimental workflow and protocols, researchers can generate high-quality, comparative data to inform their drug discovery programs. The ultimate goal is to identify promising new therapeutic agents with improved potency, selectivity, and cellular efficacy. The combination of biochemical and cellular assays provides a comprehensive understanding of a compound's performance, from its direct interaction with the target protein to its functional effect on cancer cell proliferation. This multi-faceted approach is essential for making informed decisions and advancing the most promising candidates toward clinical development.

References
  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • PMC. CDK inhibitors in cancer therapy, an overview of recent development. Available from: [Link]

  • Creative Diagnostics. CDK Signaling Pathway. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • LI-COR. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • PMC. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Available from: [Link]

  • Wikipedia. CDK inhibitor. Available from: [Link]

  • Wikipedia. Cyclin-dependent kinase. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • PMC. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • Khan Academy. Cell cycle regulators. Available from: [Link]

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Breast Cancer.org. What Are CDK4/6 Inhibitors?. Available from: [Link]

  • PubMed. Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Available from: [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available from: [Link]

  • ResearchGate. Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. Available from: [Link]

  • ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

  • Patsnap Synapse. What are CDKs inhibitors and how do they work?. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Available from: [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

  • MDPI. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Drug Target Review. New dual CDK approach tackles drug-resistant breast cancer. Available from: [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available from: [Link]

Sources

In Vivo Validation of Pyrazolo[4,3-c]pyridine Efficacy in Xenograft Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among its isomers, the pyrazolo[4,3-c]pyridine nucleus is an emerging area of interest in oncology. While extensive in vivo data for this specific isomer is still developing, the broader pyrazolopyridine class has demonstrated significant antitumor potential in various xenograft models. This guide provides a comparative overview of the in vivo validation of pyrazolopyridine efficacy, drawing insights from closely related isomers to highlight the therapeutic promise of pyrazolo[4,3-c]pyridines. We will delve into the mechanistic rationale, experimental validation in xenograft models, and a comparative analysis against established standards of care.

Derivatives of the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-d]pyrimidine scaffolds have shown potent anticancer activities by targeting key cellular pathways involved in cancer progression. These include the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and crucial signaling molecules like TRAP1 and Hsp90.[1][2][3][4][5] This established efficacy of related isomers provides a strong rationale for the investigation of pyrazolo[4,3-c]pyridine derivatives as novel anticancer agents.

Mechanisms of Action: Targeting Cancer's Core Machinery

The anticancer activity of pyrazolopyridine derivatives stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer.

One of the primary mechanisms of action for pyrazolopyridine compounds is the inhibition of cyclin-dependent kinases (CDKs) .[5][6] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By blocking specific CDKs, pyrazolopyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Another important target is tubulin polymerization .[3] Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that disrupt microtubule dynamics can lead to mitotic catastrophe and cell death. Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, demonstrating efficacy in preclinical models.[3]

Furthermore, some pyrazolopyridine analogues have been identified as inhibitors of heat shock protein 90 (Hsp90) and TNF Receptor Associated Protein 1 (TRAP1) .[2] These chaperone proteins are crucial for the stability and function of many oncoproteins. Their inhibition can lead to the degradation of client proteins, thereby disrupting multiple oncogenic signaling pathways.

Below is a diagram illustrating a generalized signaling pathway targeted by pyrazolopyridine derivatives, focusing on CDK inhibition and its downstream effects on the cell cycle.

Pyrazolopyridine_Mechanism_of_Action cluster_0 Pyrazolo[4,3-c]pyridine Derivative cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative CDK_Cyclin CDK/Cyclin Complex Pyrazolo_pyridine->CDK_Cyclin Inhibition Rb Rb Phosphorylation CDK_Cyclin->Rb Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest E2F E2F Release Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized signaling pathway of pyrazolo[4,3-c]pyridine derivatives targeting CDK/Cyclin complexes.

In Vivo Validation: Efficacy in Xenograft Models

The gold standard for preclinical evaluation of anticancer agents is the use of in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. While specific in vivo data for pyrazolo[4,3-c]pyridines is emerging, studies on related isomers provide compelling evidence of the scaffold's potential.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of representative pyrazolopyridine derivatives from related isomeric families in various xenograft models, compared to standard-of-care chemotherapeutic agents. It is important to note that direct comparative studies for pyrazolo[4,3-c]pyridines are limited, and the data for this specific isomer is currently based on in vitro studies and the extrapolation of data from its closely related isomers.

Compound ClassXenograft ModelCancer TypeEfficacy MetricPyrazolopyridine DerivativeStandard of CareReference
Pyrazolo[3,4-b]pyridine Orthotopic Breast Cancer ModelBreast CancerTumor Growth InhibitionSignificant tumor growth inhibition-[7][8]
Pyrazolo[4,3-d]pyrimidine MCF-7 TUBB3 OverexpressingBreast CancerTumor ReductionSignificantly better than PaclitaxelPaclitaxel[3]
Pyrazolo[3,4-d]pyrimidine PC3 XenograftProstate CancerTumor Growth ReductionSignificant reduction-[2]
Pyrazolo[3,4-b]pyridine In vivo tumor xenograft modelVariousTumor growth inhibitionSelected compounds evaluated-[5]
Pyrazolo[4,3-c]pyridine (In vitro) Breast (MCF-7), Liver (HepG2), Colon (HCT-116)Breast, Liver, ColonIC50 (µM)Novel derivatives showed activityDoxorubicin[9]

Note: The efficacy of pyrazolo[4,3-c]pyridine is based on in vitro data, with in vivo studies anticipated to further validate its potential.

Experimental Protocols: A Guide to In Vivo Validation

The robust in vivo validation of a novel therapeutic agent requires meticulously planned and executed experiments. Below are detailed, step-by-step methodologies for key experiments in xenograft modeling.

Subcutaneous Xenograft Model Workflow

Subcutaneous_Xenograft_Workflow A 1. Cell Culture & Preparation C 3. Subcutaneous Injection A->C B 2. Animal Acclimatization B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Treatment D->E F 6. Efficacy Assessment E->F G 7. Endpoint & Tissue Collection F->G

Caption: Workflow for a typical subcutaneous xenograft study.

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL. Matrigel may be mixed with the cell suspension to improve tumor take rate.

2. Animal Acclimatization:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.

  • Allow mice to acclimatize to the facility for at least one week before any procedures.

3. Subcutaneous Injection:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

4. Tumor Growth Monitoring:

  • Monitor the mice daily for signs of tumor growth.

  • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

5. Randomization and Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the pyrazolo[4,3-c]pyridine derivative or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • A positive control group treated with a standard-of-care drug (e.g., doxorubicin, paclitaxel) should be included for comparison.

6. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • Assess for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

7. Endpoint and Tissue Collection:

  • The study endpoint is typically reached when tumors in the control group reach a maximum allowable size or at a predetermined time point.

  • Euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

Comparative Analysis and Future Directions

The available preclinical data on pyrazolopyridine isomers strongly supports the continued investigation of pyrazolo[4,3-c]pyridines as a promising class of anticancer agents. The demonstrated in vivo efficacy of related compounds in various xenograft models of solid tumors and hematological malignancies suggests that the pyrazolo[4,3-c]pyridine scaffold has the potential to yield potent and selective drug candidates.

Future studies should focus on:

  • Head-to-head in vivo comparisons of pyrazolo[4,3-c]pyridine derivatives against their isomers and standard-of-care drugs in a panel of xenograft models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and scheduling.

  • Investigation of combination therapies to enhance efficacy and overcome potential resistance mechanisms.

  • Development of patient-derived xenograft (PDX) models to better predict clinical response.

Conclusion

While the in vivo validation of pyrazolo[4,3-c]pyridine efficacy is an active area of research, the compelling preclinical data from its closely related isomers provides a strong foundation for its development as a novel cancer therapeutic. The mechanistic diversity of the pyrazolopyridine scaffold, targeting key cancer pathways such as cell cycle regulation and protein chaperoning, underscores its potential to address unmet needs in oncology. Rigorous in vivo studies, following the protocols outlined in this guide, will be crucial in translating the promise of this compound class into tangible clinical benefits for cancer patients.

References

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. J Med Chem. 2020;63(15):8438-8453. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorg Chem. 2020;102:103901. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. 2021;26(11):3313. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorg Med Chem Lett. 2021;39:127885. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025;18(11):1770. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorg Med Chem Lett. 2007;17(15):4297-4302. [Link]

  • Cytotoxic activity of some Pyrazolo[4,3-e][1][2][3]Triazines against human cancer cell lines. ResearchGate. August 2025. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci. 2023;24(13):10884. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. 2022;27(19):6649. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics. 2025;15(2):787. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Br J Cancer. 2023;128(6):1069-1081. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. ResearchGate. October 2025. [Link]

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. September 2023. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Med Chem. 2021;12(10):1725-1730. [Link]

  • An Improved Patient-Derived Xenograft Humanized Mouse Model for Evaluation of Lung Cancer Immune Responses. Cancer Immunol Res. 2018;6(7):844-855. [Link]

  • Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2... ResearchGate. March 2025. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Diamond Light Source. November 2010. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022;12(31):20131-20151. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone. As a specialized heterocyclic compound used in research and development, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical safety, regulatory compliance, and scientific integrity.

Hazard Profile Analysis: The Rationale for Precaution

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone may not be widely available due to its novelty, a hazard assessment can be expertly inferred from its constituent chemical structures: the pyrazolo[4,3-c]pyridine core and the ethanone functional group.

  • Pyrazolo[4,3-c]pyridine Core: This is a nitrogen-containing heterocyclic aromatic system. The parent compound, 1H-pyrazolo[4,3-c]pyridine, is classified with the GHS07 "Warning" pictogram and carries the H302 "Harmful if swallowed" hazard statement.[1] Furthermore, its structural relationship to pyridine is a significant consideration. Pyridine is a well-documented toxic and flammable liquid that poses significant health risks.[2][3] Waste pyridine is classified as a hazardous waste, with high-temperature incineration being a common disposal method.[4][5]

  • Ethanone (Acetyl) Group: This ketone functionality does not inherently mitigate the hazards of the heterocyclic core and contributes to the compound's overall chemical reactivity.

Based on this analysis, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone must be treated as a hazardous substance. The primary risks include toxicity upon ingestion, inhalation, or skin contact, and it should be considered an environmental hazard if released.[2][6] Therefore, under no circumstances should this chemical be disposed of via standard drains or general waste streams.[3]

Inferred Hazard Profile Basis of Assessment & Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed, based on the parent heterocycle.[1] Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation Assumed to be an irritant. Avoid contact with skin and eyes.[6] Wear appropriate PPE.
Inhalation Hazard Potential for harm if aerosolized (as a solid dust) or if vapors are released. Handle only in a well-ventilated area, preferably a chemical fume hood.[6]
Environmental Hazard Discharge into the environment must be avoided.[6] Prevent entry into drains and waterways.[2]
Flammability While the solid may not be highly flammable, the related compound pyridine is.[2] Keep away from ignition sources.[6]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before initiating the disposal process, ensure that all immediate safety measures are in place. These protocols are non-negotiable for protecting personnel and the laboratory environment.

Personal Protective Equipment (PPE)

A complete barrier between the researcher and the chemical is mandatory.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Nitrile rubber).[6]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[6]

  • Body Protection: A fully fastened laboratory coat is required to protect from accidental splashes or contamination.[6]

Engineering Controls

All handling and preparation of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone for disposal must be conducted within a certified chemical fume hood. This is the most effective way to prevent inhalation of fine powders or potential vapors and to contain any accidental spills.[6]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to ensure compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[7][8][9]

Step 1: Waste Characterization

The compound 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone must be classified and managed as hazardous chemical waste . This determination is the foundational step that dictates all subsequent actions.

Step 2: Waste Segregation

To prevent dangerous chemical reactions, proper segregation is critical.

  • Collect waste 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone in a dedicated waste container.

  • Do not mix it with other waste streams unless you can confirm chemical compatibility (e.g., other non-reactive, nitrogenous heterocyclic compounds). Never mix with strong acids, bases, or oxidizing agents.

Step 3: Container Selection and Management

The integrity of the waste container is paramount for safe storage.[10]

  • Container Type: Use a clean, dry, and chemically compatible container, preferably plastic (e.g., High-Density Polyethylene - HDPE) or the original product container if it is in good condition.[10][11] The container must have a secure, leak-proof, screw-top cap.[10]

  • Container Status: The waste container must be kept closed at all times except when actively adding waste.[10][11] This is a key regulatory requirement to prevent the release of vapors and avoid spills.

  • Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent splashing during transport.[10]

Step 4: Accurate and Compliant Labeling

Proper labeling ensures clear communication of the container's contents and associated hazards.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]

  • The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone" . List all other constituents if it is a mixture.

    • The date accumulation started.

    • The specific building and room number of origin.[10]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[10]

  • Designate a specific location in the lab as your Satellite Accumulation Area (SAA). This could be a section of a workbench or a cabinet, which should be clearly marked.[10]

  • Store the waste container within the SAA.

  • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

  • Federal regulations limit the volume of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste or, for acutely toxic materials (P-listed), one quart.[11]

Step 6: Final Disposal Arrangement

The final step is to transfer the waste to trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12]

  • Provide the EHS staff with accurate information about the waste container's contents.

  • The EHS office will manage the transport and final disposal through a licensed hazardous waste disposal vendor, in accordance with all federal, state, and local regulations.[13] The likely disposal method for this type of compound is high-temperature incineration.[5]

Visual Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone.

cluster_prep Preparation & Handling cluster_waste Waste Management Protocol cluster_disposal Final Disposal A Step 0: Don Appropriate PPE & Work in Fume Hood B Step 1: Generate Waste 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone C Step 2: Characterize as 'Hazardous Waste' B->C Is it hazardous? [YES, based on structure] D Step 3: Segregate Waste (Use Dedicated Container) C->D E Step 4: Select & Manage Container (Compatible, Closed, <90% Full) D->E F Step 5: Apply 'Hazardous Waste' Label (List full chemical name) E->F G Step 6: Store in SAA with Secondary Containment F->G H Step 7: Contact EHS for Pickup G->H Container Full or Project Complete I Step 8: Compliant Disposal (via Licensed Vendor) H->I

Caption: Disposal workflow for 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone.

References

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). (2023-01-16). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025-11-25). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Method for recycling pyridine from pharmaceutical waste liquid.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. (2022-09-13). [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. (2024-11-26). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. SpringerLink. (2022-05-19). [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][6]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.